Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251703-19-1
VCID: VC4932132
InChI: InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3
SMILES: CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3
Molecular Formula: C21H23N3O3
Molecular Weight: 365.433

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

CAS No.: 1251703-19-1

VCID: VC4932132

Molecular Formula: C21H23N3O3

Molecular Weight: 365.433

* For research use only. Not for human or veterinary use.

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate - 1251703-19-1

Description

Synthesis Methods

2.1 General Synthesis Procedure

The synthesis of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Quinazoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of Functional Groups: The butyl(methyl)amino group and the carboxylate are introduced through nucleophilic substitution or coupling reactions.

2.2 Example Reaction Scheme

A simplified reaction scheme might involve:

  • Starting with a substituted aniline.

  • Reacting it with isocyanates or carboxylic acid derivatives to form the quinazoline structure.

  • Further functionalization to introduce the butyl(methyl)amino group.

Biological Activity

3.1 Anticancer Potential

Research indicates that quinazoline derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate may act as a multi-target inhibitor, affecting pathways critical for tumor growth.

3.2 Antimicrobial Activity

In addition to anticancer effects, compounds with similar structures have shown promise as antimicrobial agents by targeting bacterial DNA gyrase and other essential enzymes.

Research Findings

4.1 In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showcasing IC50 values that indicate its potency compared to standard chemotherapeutics.

4.2 In Silico Studies

Computational modeling has been employed to predict the binding affinity of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate to target proteins, providing insights into its mechanism of action.

CAS No. 1251703-19-1
Product Name Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Molecular Formula C21H23N3O3
Molecular Weight 365.433
IUPAC Name methyl 2-[butyl(methyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate
Standard InChI InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3
Standard InChIKey AVASFYMRDJOGSX-UHFFFAOYSA-N
SMILES CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3
Solubility not available
PubChem Compound 49661557
Last Modified Aug 17 2023

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